Hoe 175

Description

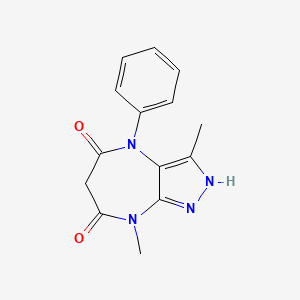

Structure

3D Structure

Properties

CAS No. |

78466-98-5 |

|---|---|

Molecular Formula |

C14H14N4O2 |

Molecular Weight |

270.29 g/mol |

IUPAC Name |

3,8-dimethyl-4-phenyl-2H-pyrazolo[3,4-b][1,4]diazepine-5,7-dione |

InChI |

InChI=1S/C14H14N4O2/c1-9-13-14(16-15-9)17(2)11(19)8-12(20)18(13)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16) |

InChI Key |

RHZDHINXKVZTEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NN1)N(C(=O)CC(=O)N2C3=CC=CC=C3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,8-dimethyl-4-phenyl-5,6,7,8-tetrahydropyrazolo-(3,4-b)(1,5)-diazepine-1H,4H-5,7-dione HOE 175 HOE-175 |

Origin of Product |

United States |

Pharmacological Investigations Preclinical Focus

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the direct interactions of a compound with biological targets at a molecular and cellular level before moving to in vivo animal studies. These investigations help to identify potential mechanisms of action and target engagement.

Receptor Binding Profiling (excluding GABAA receptor primary targets, given atypical profile)

While Razobazam is a benzodiazepine (B76468) derivative, its mechanism of action is noted as being quite different from most benzodiazepine drugs, which typically modulate the GABA receptor. wikipedia.orgontosight.ai This suggests that its primary pharmacological effects may not be mediated through the canonical benzodiazepine binding site on the GABAA receptor. nli.org.il Although some benzodiazepines and related compounds can interact with GABAA receptors at sites other than the primary benzodiazepine binding site, or have atypical activity profiles, the specific non-GABAA receptor binding profile of Razobazam is not extensively detailed in the provided search results. nli.org.ilsrce.hrnih.govnih.govbiorxiv.orgplos.org

Development and Application of Cell-Based Assays for Target Engagement

Cell-based assays are valuable tools in drug discovery to assess if a compound can engage with its intended target within a living cellular environment. discoverx.comresearchgate.netyoutube.comnih.gov These assays can confirm cellular penetration and compound-target interaction, providing insights into a compound's efficacy and mode of action in a more biologically relevant context compared to cell-free biochemical assays. discoverx.comyoutube.comnih.gov They can be used to screen and rank compounds, validate hits from biochemical screens, and measure cellular potency. discoverx.comyoutube.com Specific methods like the Cellular Thermal Shift Assay (CETSA) can demonstrate ligand-protein interactions in living cells by measuring changes in protein thermal stability upon compound binding. drugtargetreview.com While the general principles and applications of cell-based target engagement assays are well-established in preclinical research, specific details regarding the development and application of such assays specifically for Razobazam and its non-GABAA targets are not available in the provided information. discoverx.comresearchgate.netyoutube.comnih.gov

Preclinical In Vivo Studies in Animal Models

Preclinical in vivo studies using animal models are essential to evaluate the pharmacological effects of a compound in a living system, assess its efficacy, and understand its impact on physiological and behavioral processes. nih.govcureraredisease.orgresearchgate.netwalshmedicalmedia.comnih.gov Animal models are selected based on their relevance to the human condition being studied. cureraredisease.orgresearchgate.netwalshmedicalmedia.com

Assessment of Nootropic Effects and Cognitive Enhancement

Razobazam has been shown to produce nootropic effects in animal studies. wikipedia.orgontosight.ai Nootropics, or cognitive enhancers, are substances that may improve cognitive functions such as memory, learning, attention, and concentration. healthopenresearch.orgadf.org.aunih.govwebmd.comswan.ac.uk Research on Razobazam has explored its potential in this area. ncats.iomedchemexpress.com

Behavioral Paradigms for Learning and Memory Assessment (e.g., active avoidance tests)

Behavioral tests are commonly used in animal models to assess learning and memory. panlab.comshefayekhatam.ir The active avoidance test is one such paradigm where animals learn to avoid an aversive stimulus, such as a footshock, by performing a specific action, like moving to a different compartment. panlab.comshefayekhatam.ir This test can provide insights into associative learning, short- and long-term memory, and the processes of acquisition, consolidation, and retention. panlab.com

Studies using the active avoidance test in socially deprived rats treated with Razobazam (also referred to as Hoe 175) have demonstrated improved learning performance. nih.govnottingham.ac.uk In one study, Razobazam treatment increased the avoidance score by 18% compared to control groups during an active avoidance test. nih.gov The study also observed significant changes in metabolic activity in certain brain areas, including a 13% increase in the frontal cortex, a region associated with complex cognitive functions. medchemexpress.comnih.gov These findings suggest that Razobazam can positively influence learning and memory processes in animal models. nih.gov

While specific detailed data tables from these studies are not available in the provided snippets, the reported percentage increases in avoidance scores and changes in brain metabolic activity highlight the observed nootropic effects of Razobazam in this preclinical model. nih.gov

Table 1: Summary of Razobazam's Effects in Active Avoidance Test

| Animal Model | Behavioral Test | Observed Effect on Avoidance Score | Related Brain Region Activity Change |

| Socially Deprived Rats | Active Avoidance Test | 18% increase | 13% increase in frontal cortex |

This table summarizes the key findings from the active avoidance test, illustrating Razobazam's impact on learning performance and associated brain activity in socially deprived rats. nih.gov

Neurobiological Correlates of Cognitive Activity (e.g., 2-deoxyglucose metabolic mapping studies in brain regions)

Neurobiological correlates of Razobazam's cognitive activity have been investigated using techniques such as 2-deoxyglucose (2-DG) metabolic mapping. The 2-DG autoradiographic method allows for the mapping of metabolic activity in different brain regions, providing insights into neuronal function during specific behaviors or under the influence of pharmacological agents. nih.govrotman-baycrest.on.ca

One study utilized the 2-DG method to examine the effects of Razobazam (also referred to as this compound) on brain metabolic activity in socially deprived rats during an active avoidance test. nih.gov This test assessed learning performance. The analysis of autoradiographs revealed changes in optical density, indicative of altered metabolic activity, in specific brain structures following Razobazam treatment compared to controls. nih.gov

Observed changes in optical density in key brain regions included a reduction in the nucleus habenularis lateralis and an increase in the caudal part of the nucleus accumbens and the frontal cortex. nih.gov The amygdala did not show a significant change in optical density in this study. nih.gov These findings provided a preliminary conceptual basis for understanding how Razobazam might enhance learning performance in this animal model. nih.gov

The 2-deoxyglucose technique, in general, has proven useful in assessing relative activity changes in functional neural pathways under various experimental conditions, allowing for the examination of activity throughout the entire brain of a single animal. rotman-baycrest.on.ca It can provide insights into glucose uptake and metabolism in the brain. nih.govescholarship.org

Table 1: Changes in Brain Region Optical Density After Razobazam Treatment in Socially Deprived Rats

| Brain Region | Change in Optical Density (%) |

| Nucleus Habenularis Lateralis | -22 |

| Nucleus Accumbens (caudal) | +25 |

| Frontal Cortex | +13 |

| Amygdala | No Change |

Data derived from a 2-deoxyglucose study in socially deprived rats during an active avoidance test. nih.gov

Investigations of Neurobiological Effects in Specific Animal Models (e.g., socially deprived rats)

Preclinical investigations into the neurobiological effects of Razobazam have frequently employed animal models to assess its impact on behavior and cognitive function. The use of specific animal models, such as socially deprived rats, allows researchers to study the compound's effects in contexts relevant to certain neurological or psychological states. nih.govoaepublish.comharvard.edu

Studies have demonstrated that Razobazam improves learning performance in socially deprived rats. ncats.ionih.govncats.iomedchemexpress.eu In the active avoidance test described previously, socially deprived rats treated with Razobazam showed an increase in avoidance scores compared to control animals. nih.gov Specifically, an 18% increase in the avoidance score was observed in the Razobazam-treated group during a 40-minute 2-DG session on the second day of the experiment. nih.gov

Social deprivation in rats is a model used to investigate various behavioral and neurobiological changes, and it can influence responses to pharmacological agents. nih.govfrontiersin.org The observed improvement in learning performance in socially deprived rats suggests a potential nootropic effect of Razobazam in this specific context. ncats.ionih.govncats.iomedchemexpress.eu Beyond socially deprived rats, Razobazam has also been reported to affect retention performance in mice, influencing memory storage and retrieval. ncats.io

Methodological Considerations and Study Design in Animal Pharmacology Research

Methodological considerations and rigorous study design are paramount in preclinical animal pharmacology research to ensure the reliability, validity, and reproducibility of findings. nih.govnih.govfrontiersin.orgresearchgate.net The usefulness of animal studies in extending clinical findings and anticipating consequences of drug exposure is critically dependent on the methods employed. nih.gov

Key aspects of methodological design include the appropriate selection of animal models, careful consideration of the route, frequency, duration, and timing of drug administration, and the design of experiments to avoid confounding factors. nih.govnih.gov For instance, in studies involving litters, it is important to avoid confounding treatment with litter effects, potentially by using the litter as the unit of analysis or having each litter contribute only one pup per test condition. nih.gov

Furthermore, testing should ideally be conducted not only under baseline conditions but also under conditions involving stressful, pharmacological, or cognitive challenges to provide a more comprehensive understanding of a compound's effects. nih.gov Transparency in reporting experimental methods, including details on animal selection and care, is also crucial. mdpi.com

Selection of Appropriate Animal Models for Neurological Research

The selection of appropriate animal models is a critical step in neurological research. oaepublish.comharvard.edunih.gov The most suitable model depends on multiple factors, including the specific type of research, the physiological or biological phenomenon under investigation, the disease process being studied, and the degree of similarity between the animal organism and humans. harvard.edu

Different animal models offer distinct advantages and disadvantages for studying various facets of human biology and disease. oaepublish.comharvard.edu For neurological research, models should ideally recapitulate relevant aspects of human neurological conditions, including genetic mutations, phenotypic expression, and disease progression. oaepublish.com

Rats and mice are among the most commonly used warm-blooded animals in research, particularly in the United States, accounting for about 95% of such animals. harvard.edu Their popularity in neuroscience is due in part to their genetic and physiological resemblance to humans, more complex nervous systems compared to simpler organisms, and their suitability for studying complex behaviors, cognitive functions, and neurodegenerative diseases, offering greater translational relevance. oaepublish.commdpi.com Other models like fruit flies, C. elegans worms, and zebrafish are valuable for specific research questions, such as aging or embryonic development, but may not fully replicate the complexity of the mammalian nervous system and behavior. oaepublish.comharvard.edumdpi.com

Ultimately, researchers must carefully consider which organisms are most suitable to address their specific research questions before initiating a project. harvard.edu Animal models are designed to mimic various facets of human neurological disorders, including genetic basis, neuropathological lesions, and clinical symptoms. nih.gov

Principles of Experimental Animal Welfare and Ethical Considerations in Research

The use of animals in scientific research necessitates adherence to principles of experimental animal welfare and rigorous ethical considerations. kosinmedj.orgbps.ac.uknih.govnih.govresearchgate.net These principles are guided by the understanding that experimental animals are sentient beings and require proper care and treatment. kosinmedj.orgnih.gov

A central framework for ethical animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement. kosinmedj.orgbps.ac.uknih.govresearchgate.net

Replacement: This principle emphasizes the careful consideration of the need for animal experiments and the exploration of alternative methods that can replace the use of animals, such as mathematical models, computer simulations, or in vitro biological systems. kosinmedj.orgbps.ac.uknih.govresearchgate.net

Reduction: This principle focuses on using the minimal number of animals necessary to obtain meaningful and reproducible experimental results. kosinmedj.orgbps.ac.uknih.govresearchgate.net This involves appropriate experimental design and statistical planning to ensure sufficient data are collected without using excessive animals. kosinmedj.orgnih.gov Maximizing the data gathered from each animal within ethical limits is also a consideration. bps.ac.uk

Refinement: This principle involves implementing methods to minimize potential pain, distress, and suffering in experimental animals. kosinmedj.orgbps.ac.uknih.govresearchgate.net This includes optimizing experimental methods, providing appropriate housing and husbandry that allow for species-specific behaviors, using proper anesthesia and analgesia to minimize pain, and training animals to cooperate with procedures where possible. kosinmedj.orgbps.ac.uk Refinement also improves animal welfare, which can positively impact the quality of research. kosinmedj.orgbps.ac.uk

Ethical review committees, such as the Institutional Animal Care and Use Committee (IACUC), play a crucial role in evaluating experimental protocols to ensure a balance between scientific needs and animal welfare. nih.govresearchgate.net Researchers have responsibilities to minimize pain and distress, avoid unacceptable study endpoints, and avoid repeated use of animals in experiments without proper approval. nih.gov Adherence to these ethical principles and regulations is essential for conducting responsible and high-quality animal research. kosinmedj.orgnih.govnih.govresearchgate.net

Table 2: Principles of the 3Rs in Animal Research

| Principle | Description | Application in Research |

| Replacement | Avoiding or replacing the use of animals with alternative methods. | Utilizing in vitro studies, computer modeling, or other non-animal methods where feasible. kosinmedj.orgbps.ac.uknih.govresearchgate.net |

| Reduction | Minimizing the number of animals used in experiments. | Employing appropriate statistical design and maximizing data per animal. kosinmedj.orgbps.ac.uknih.govresearchgate.net |

| Refinement | Minimizing pain, distress, and suffering in animals. | Optimizing procedures, providing proper care, and using anesthesia/analgesia. kosinmedj.orgbps.ac.uknih.govresearchgate.net |

Based on the principles outlined for ethical animal experimentation. kosinmedj.orgbps.ac.uknih.govnih.govresearchgate.net

Elucidation of Razobazam S Mechanism of Action

Identification and Validation of Primary Molecular Targets

The primary molecular target for many benzodiazepine (B76468) derivatives is the gamma-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system ontosight.aibenzoinfo.comwikipedia.orgbiorxiv.org. Activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and reduced excitability wikipedia.org.

Initial descriptions of Razobazam's mechanism indicate it involves the modulation of the GABA-A receptor, thereby enhancing the effect of the neurotransmitter GABA ontosight.ai. This enhancement is typically associated with the anxiolytic, anticonvulsant, and muscle relaxant properties observed with benzodiazepines ontosight.aibenzoinfo.com.

However, some sources suggest that Razobazam's mechanism of action appears "quite different" from that of most benzodiazepine drugs wikipedia.org. Furthermore, some classifications list Razobazam as having an "atypical activity profile" and note that it may not be a typical GABA-A receptor ligand iiab.meiiab.meiiab.me. This contrasts with the general understanding of benzodiazepines acting as positive allosteric modulators at the benzodiazepine binding site located at the interface of α and γ subunits of the GABA-A receptor wikipedia.orggoogle.com.

Studies in animals have also indicated that Razobazam produces nootropic effects, suggesting potential actions on cognitive function wikipedia.orgnih.gov. The molecular basis for these nootropic effects and whether they are mediated through GABA-A receptors or alternative targets is not clearly elucidated in the available information.

Specific research detailing the precise binding site of Razobazam on the GABA-A receptor, including the identification and validation of specific receptor subunits with which it interacts, is limited in the provided search results. While the general interaction with GABA-A receptors is mentioned, the nuances of its binding profile and how it might differ from typical benzodiazepines at the subunit level are not extensively described.

Analysis of Downstream Signal Transduction Pathways

Following the interaction of a compound with its primary molecular target, a cascade of intracellular events known as signal transduction pathways is often initiated or modulated. For GABA-A receptors, activation leads to increased chloride conductance, altering the electrical potential across the neuronal membrane.

However, the available literature does not provide detailed information specifically on the downstream signal transduction pathways activated or modulated by Razobazam subsequent to its interaction with the GABA-A receptor or other potential targets. Research findings specifically analyzing the intracellular signaling cascades influenced by Razobazam were not identified in the performed searches.

Comparative Mechanistic Studies with other Benzodiazepine-related Compounds

Razobazam is categorized as a benzodiazepine derivative, a class of compounds known for their central nervous system depressant effects primarily mediated through positive allosteric modulation of GABA-A receptors ontosight.aiwikipedia.orgbiorxiv.org. This modulation typically increases the frequency of chloride channel opening in response to GABA binding wikipedia.org.

Comparative studies with other benzodiazepines like Diazepam and Alprazolam have extensively characterized their interactions with various GABA-A receptor subunits, linking specific subunit compositions to different pharmacological effects such as sedation (mediated partly by α1 subunits) and anxiolysis (mediated partly by α2 subunits) nih.gov. Diazepam, for instance, is a well-characterized positive allosteric modulator at the benzodiazepine site of GABA-A receptors biorxiv.org. Alprazolam also acts as a positive allosteric modulator at the GABA-A receptor, binding at the α1β3γ2 subtype among others github.comontosight.ai.

As noted earlier, some sources suggest Razobazam's mechanism of action may be "quite different" from that of most benzodiazepines wikipedia.org, and it has been listed as having an atypical activity profile, potentially not acting as a typical GABA-A receptor ligand iiab.meiiab.meiiab.me. This suggests a potential divergence in its molecular mechanism compared to classical benzodiazepines.

Drug Discovery and Preclinical Development Perspectives

Early Stage Drug Discovery Research for Razobazam or its Analogs

Early stage drug discovery involves several key steps aimed at identifying compounds with desired biological activity. This often includes the exploration of compound libraries and the assessment of analogs to identify potential therapeutic candidates. mdpi.com

Target Identification and Prioritization for Therapeutic Applications

Target identification is a fundamental step in drug discovery, involving the determination of specific molecular or genetic factors implicated in a disease that can be modulated by a drug to achieve a therapeutic effect. aristo-group.commdpi.comdev.to This process is crucial as the selected target directly influences the success of subsequent drug development stages. dev.to Methods for target identification often focus on the molecular mechanisms of diseases, aiming to enhance target selectivity and affinity while minimizing interference with off-target molecules. mdpi.com Traditional approaches include phenotypic screening, genetic association studies, and literature-based research, although these can be time-consuming and may not efficiently integrate diverse data types. dev.to More modern techniques, such as chemical proteomics and in silico methods, are increasingly employed for high-throughput and unbiased target identification. mdpi.comnih.gov Chemical proteomics, for instance, allows for the high-throughput identification of protein targets of small molecules both intracellularly and in vivo. mdpi.com The identification and validation of therapeutic targets that modulate disease progression are essential for mitigating off-target effects. mdpi.com

Development and Implementation of High-Throughput Screening Assays

High-throughput screening (HTS) is a widely used method in drug discovery that enables the rapid testing of large numbers of chemical and biological compounds against a specific biological target. bmglabtech.comnih.govwikipedia.org This automated process utilizes robotics, data processing software, liquid handling devices, and sensitive detectors to quickly assess the biological or biochemical activity of a vast number of molecules. bmglabtech.comwikipedia.org HTS is primarily used to identify compounds, known as "hits," that exhibit the desired activity on the target. bmglabtech.com These assays can be performed in various formats, including biochemical assays using isolated targets or cell-based assays that assess compound activity within a cellular environment. nih.govupmbiomedicals.comnuvisan.com The key labware in HTS is the microtiter plate, which can contain hundreds or even thousands of wells for simultaneous testing. wikipedia.org The development of high-quality HTS assays requires careful consideration of assay design strategies, detection technologies, and robust quality control measures to minimize false positives and ensure reliable results. nih.govwikipedia.org HTS allows for the exploration of expansive chemical libraries, increasing the likelihood of discovering novel compounds and identifying selective lead candidates. solubilityofthings.com

Lead Identification and Optimization Methodologies

Following the identification of initial "hits" through screening, the process moves to lead identification and optimization. upmbiomedicals.combiobide.com A "lead compound" is a molecule that has demonstrated potential to become a drug but requires further refinement. biobide.comslideshare.net Lead optimization focuses on improving the properties of these lead compounds to enhance their suitability as drug candidates. upmbiomedicals.combiobide.com

Preclinical Pharmacokinetic and Metabolism Studies to Inform Compound Selection

Preclinical pharmacokinetic (PK) and metabolism studies are essential for understanding how the body handles a drug candidate. aristo-group.comppd.comwuxiapptec.com Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. wuxiapptec.com Metabolism studies identify how the compound is broken down in the body and the resulting metabolites. bioivt.com These studies are crucial for informing compound selection by providing data on a compound's exposure levels, half-life, and potential for drug-drug interactions. wuxiapptec.comnih.goveuropeanpharmaceuticalreview.com Favorable PK properties are associated with a higher likelihood of a compound being efficacious and safe. nih.gov Preclinical ADME screening helps in the early elimination of candidates with unfavorable properties, allowing researchers to focus on the most promising leads. nih.gov Both in vitro and in vivo methods are used in preclinical PK and metabolism studies. wuxiapptec.comnih.gov In vitro assays can assess metabolic stability and identify the enzymes involved in biotransformation, while in vivo studies in animal models provide a comprehensive view of the drug's behavior in a complex biological system. wuxiapptec.combioivt.comnih.gov Predicting human PK from preclinical data is a key goal to estimate potential therapeutic doses. europeanpharmaceuticalreview.comnih.gov

Development of Preclinical Toxicological Evaluation Models

Preclinical toxicological evaluation is a critical step to assess the potential for a drug candidate to cause harm before it is tested in humans. ppd.compharmamodels.net These studies aim to establish a toxicity profile and determine the relationship between dose and observed toxicity. pharmamodels.netijnrd.org Regulatory guidelines typically require safety data from at least two animal species, usually a rodent (like rats or mice) and a non-rodent (such as dogs or minipigs). nc3rs.org.uk Common preclinical toxicity tests include acute toxicity studies to determine the effects of a single high dose and repeat-dose tolerability studies to assess the effects of multiple doses over time. pharmamodels.net These studies involve observing animals for adverse reactions, monitoring weight changes, and conducting hematological, biochemical, and histopathological examinations. pharmamodels.netnih.gov Toxicokinetic assessment is often integrated into toxicity studies to correlate systemic exposure levels with observed toxic effects. ijnrd.org While animal models are widely used, in vitro methods and computational predictions are also being developed and utilized in preclinical toxicity evaluation. ppd.comnih.gov

Research in Pharmaceutical Formulation for Preclinical Studies

Exploration of Drug-Binding Polymers for Controlled Release

The exploration of drug-binding polymers is a significant area within pharmaceutical formulation, particularly for achieving controlled release of a therapeutic agent mdpi.comvicihealthsciences.com. Controlled release systems are designed to deliver drugs over an extended period, maintaining drug concentrations within a desired therapeutic window and potentially improving efficacy and reducing administration frequency vicihealthsciences.comnih.gov. Biodegradable polymers are often favored for controlled drug delivery systems as they can degrade and be absorbed or excreted from the body mdpi.comxiahepublishing.com. Drug release from polymeric systems can occur through various mechanisms, including diffusion of the drug from the polymer matrix, dissolution of the drug, and biodegradation of the polymer chains mdpi.comjaper.in. Researchers investigate different polymer types, drug-polymer interactions, and system designs (e.g., microspheres, films) to tune release kinetics kcasbio.comproscia.com. While the concept of extended release formulations exists and Razobazam has been mentioned in compositions potentially related to extended release molaid.com, specific research detailing the exploration or use of drug-binding polymers for the controlled release of Razobazam in preclinical studies was not found in the consulted sources.

Regulatory Science Aspects in Preclinical Development (e.g., IND-Enabling Studies, GLP Compliance)

Regulatory science plays a vital role in the preclinical development of a drug candidate, ensuring that the studies conducted are robust, reliable, and meet the requirements for potential regulatory submission, such as an Investigational New Drug (IND) application als.netallucent.com. IND-enabling studies are a critical part of this phase, designed to provide sufficient data to support the safety of initiating human clinical trials wuxiapptec.comals.net. These studies typically include assessments of pharmacology, pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion), and toxicology in animal models allucent.comemulatebio.com.

A cornerstone of regulatory compliance in preclinical research is adherence to Good Laboratory Practice (GLP) regulations nih.govfda.gov. GLP guidelines establish minimum basic requirements for conducting non-clinical laboratory studies to ensure the quality, integrity, and reliability of the data submitted to regulatory authorities kcasbio.comfda.gov. This includes standards for study conduct, personnel, facilities, equipment, written protocols, operating procedures, study reports, and quality assurance fda.gov. GLP-compliant studies, particularly toxicology assessments, are mandatory before submitting an IND application wuxiapptec.comnih.gov. While the principles of IND-enabling studies and GLP compliance are fundamental to the preclinical development pathway for any drug candidate, specific information detailing the IND-enabling studies or GLP-compliant studies conducted for Razobazam was not identified in the available literature.

Application of Advanced Technologies in Preclinical Research (e.g., Artificial Intelligence, Organs-on-a-Chip Systems)

Future Research Directions

Design and Synthesis of Novel Razobazam Analogs with Enhanced Specificity.

A critical direction for future research involves the design and synthesis of novel analogs of Razobazam. The objective is to develop compounds that can maintain or improve the desirable nootropic effects while minimizing potential off-target activities or adverse effects commonly associated with benzodiazepines. evitachem.com This research will involve making structural modifications to the Razobazam scaffold to explore the relationship between chemical structure and specific pharmacological activities. Existing research on the synthesis of benzodiazepine (B76468) derivatives and azolo ontosight.aihandwiki.orgdiazepines provides a foundation for these efforts. nih.govnuph.edu.ua Identifying analogs that exhibit enhanced specificity for the pathways mediating cognitive enhancement could pave the way for the development of more targeted therapeutic agents.

Advanced Investigations into its Distinct Molecular Mechanism of Action.

More in-depth studies are necessary to fully elucidate the precise molecular mechanism through which Razobazam exerts its effects, particularly its nootropic properties. ropensci.org Although it is known to modulate GABA receptors and impact frontal cortical activity, a detailed understanding of the specific downstream signaling pathways and molecular targets responsible for cognitive enhancement is required. ontosight.aincats.io Advanced research techniques could be employed to investigate its binding profile beyond the conventional benzodiazepine site and its influence on specific neuronal circuits and synaptic plasticity relevant to learning and memory. A thorough understanding of this distinct mechanism is crucial for differentiating Razobazam from other benzodiazepines and for the rational design of safer and more effective analogs.

Development of More Predictive Preclinical Models for Cognitive Function and Other Neurological Disorders.

The development and application of more predictive preclinical models are vital for evaluating the potential of Razobazam and its analogs in treating cognitive impairment and various neurological disorders. chemspider.comreadthedocs.ior-project.orgnih.gov While current animal models have demonstrated the nootropic effects of Razobazam, there is a continuous need for models that more accurately reflect the complexity of human neurological conditions and associated cognitive deficits. findaphd.comnih.gov This includes developing models for neurodevelopmental disorders, neurodegenerative diseases such as Alzheimer's and Parkinson's, and other conditions characterized by cognitive decline. irlab.sefondazionetelethon.itj-alz.comfrontiersin.org Incorporating advanced neuroimaging techniques, such as functional ultrasound imaging, into these models can provide more comprehensive insights into the effects of Razobazam on brain function and connectivity. nih.gov

Exploration of Broader Therapeutic Applications in Neurological Diseases.

Given its nootropic effects and potentially distinct mechanism of action, future research should explore the broader therapeutic potential of Razobazam in a wider range of neurological diseases beyond its initial investigation for anxiety, seizures, and muscle spasms. ontosight.aievitachem.com This could involve investigating its potential in addressing cognitive deficits associated with conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and other neurocognitive disorders. findaphd.comirlab.sej-alz.comfrontiersin.orggoogle.comgoogleapis.com Research focused on identifying novel drug candidates for brain disorders and exploring the therapeutic potential of various compounds in neurological conditions provides a relevant framework for exploring these applications. fondazionetelethon.itfrontiersin.orgaxonis.us Further studies are needed to determine if Razobazam or its future analogs could offer therapeutic benefits for core symptoms or cognitive impairments in these diverse neurological conditions.

Q & A

Basic Research Questions

Q. How can researchers validate the purity and identity of Razobazam in synthetic preparations?

- Methodological Answer : Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) to assess purity, ensuring peaks align with reference standards .

- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation, comparing spectra to published data .

- Melting Point Analysis to verify consistency with the known range (refer to FDA/EMA guidelines for acceptable tolerances) .

- Key Considerations : For novel derivatives, include elemental analysis and stability testing under varying conditions (e.g., temperature, humidity) .

Q. What in vitro assays are recommended to evaluate Razobazam’s anxiolytic activity?

- Methodological Answer :

- Receptor Binding Assays : Measure affinity for GABAA receptors using radioligand displacement (e.g., <sup>3</sup>H-flunitrazepam), with controls for nonspecific binding .

- Electrophysiological Studies : Patch-clamp techniques to assess chloride ion flux in neuronal cell lines .

- Dose-Response Curves : Use logarithmic concentrations (e.g., 1 nM–10 µM) to calculate EC50 values, ensuring triplicate replicates to minimize variability .

Advanced Research Questions

Q. How should experimental designs address potential contradictions in Razobazam’s efficacy across preclinical studies?

- Methodological Answer :

- Systematic Review : Aggregate data from heterogeneous models (e.g., rodent vs. primate anxiety tests) and apply meta-analysis to identify confounding variables (e.g., species-specific metabolism) .

- In Silico Modeling : Predict pharmacokinetic interactions using tools like molecular docking or physiologically based pharmacokinetic (PBPK) simulations to reconcile divergent in vivo results .

- Robust Statistical Frameworks : Employ Bayesian analysis to quantify uncertainty in conflicting datasets .

Q. What strategies optimize Razobazam’s selectivity for α-subunit-containing GABAA receptors in neurochemical pathway studies?

- Methodological Answer :

- Subtype-Specific Antagonists : Co-administer compounds like bicuculline (competitive antagonist) to isolate receptor subtypes .

- Knockout Models : Use CRISPR-edited cell lines lacking specific α-isoforms (e.g., α1, α2) to assess binding specificity .

- Kinetic Binding Assays : Compare on/off rates across subtypes via surface plasmon resonance (SPR) to quantify selectivity ratios .

Q. How can researchers design comparative efficacy studies between Razobazam and structurally related benzodiazepines (e.g., Reclazepam)?

- Methodological Answer :

- PICOT Framework : Define Population (e.g., rodent anxiety models), Intervention (Razobazam dose range), Comparison (Reclazepam at equipotent doses), Outcomes (e.g., open-field test metrics), and Timeframe (acute vs. chronic administration) .

- Cross-Study Harmonization : Align endpoints (e.g., locomotor activity, plasma concentration) with EMA/FDA guidelines for translational validity .

- Molecular Dynamics Simulations : Compare binding modes to GABAA receptors to explain efficacy differences .

Data and Compliance Questions

Q. What are the best practices for documenting Razobazam’s adverse effects in long-term toxicity studies?

- Methodological Answer :

- Longitudinal Monitoring : Track hematological, hepatic, and renal parameters at intervals (e.g., 4, 12, 24 weeks) using OECD/ICH guidelines .

- Histopathological Correlation : Pair biochemical data with tissue biopsies to validate organ-specific toxicity .

- Open Science Repositories : Share raw datasets in platforms like Zenodo to enable independent verification .

Q. How can researchers reconcile discrepancies between Razobazam’s in vitro potency and in vivo bioavailability?

- Methodological Answer :

- Compartmental Pharmacokinetic Modeling : Integrate parameters like plasma protein binding, blood-brain barrier permeability, and first-pass metabolism .

- Prodrug Strategies : Synthesize analogs with enhanced lipophilicity and test via Franz cell diffusion assays .

- Microdialysis Techniques : Measure free drug concentrations in brain extracellular fluid to correlate with behavioral outcomes .

Ethical and Reporting Standards

Q. What ethical considerations apply when conducting Razobazam trials in animal models of anxiety?

- Methodological Answer :

- 3Rs Principle (Replace, Reduce, Refine) : Use computational models (e.g., machine learning-based anxiety predictors) to minimize animal use .

- Behavioral Endpoint Guidelines : Avoid prolonged stress paradigms; adopt endpoints like voluntary task cessation .

- Institutional Review : Submit protocols to ethics committees for approval, referencing ARRIVE 2.0 guidelines for transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.